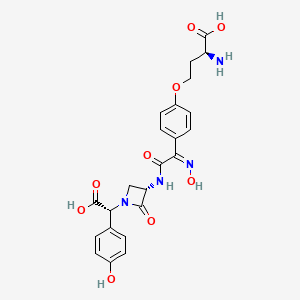
Bismuth;lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, compound with lead (1:1), also known as lead-bismuth eutectic, is an alloy composed of equal parts of bismuth and lead. This compound is notable for its low melting point and high density, making it useful in various industrial applications. The lead-bismuth eutectic alloy has been extensively studied for its potential use as a coolant in nuclear reactors due to its excellent thermal conductivity and low neutron absorption cross-section .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bismuth, compound with lead (1:1), typically involves the melting of bismuth and lead metals in a controlled environment. The metals are heated together until they form a homogeneous liquid alloy. The melting process is usually carried out in a furnace at temperatures above the melting points of both metals, which are 271.3°C for bismuth and 327.5°C for lead. The molten alloy is then cooled to form the solid eutectic mixture .
Industrial Production Methods: In industrial settings, the production of lead-bismuth eutectic alloy involves large-scale melting and mixing of the constituent metals. The process is carried out in specialized furnaces equipped with temperature control systems to ensure uniform heating and mixing. The molten alloy is then cast into molds to produce ingots or other desired shapes. Quality control measures, such as chemical analysis and mechanical testing, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth, compound with lead (1:1), undergoes various chemical reactions, including oxidation, reduction, and corrosion. The alloy is known to form oxides when exposed to air at elevated temperatures. The primary oxidation products are bismuth oxide and lead oxide .
Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at high temperatures. Reduction reactions can be induced using reducing agents such as hydrogen or carbon monoxide. Corrosion reactions are influenced by the presence of moisture and other corrosive agents in the environment .
Major Products Formed: The major products formed from the oxidation of lead-bismuth eutectic alloy are bismuth oxide and lead oxide. These oxides can further react with other compounds to form complex oxides and salts .
Applications De Recherche Scientifique
Bismuth, compound with lead (1:1), has a wide range of scientific research applications. In the field of nuclear energy, it is used as a coolant in fast reactors due to its excellent thermal properties and low neutron absorption. The alloy is also studied for its potential use in the transmutation of radioactive waste, where it helps to convert long-lived radioactive isotopes into shorter-lived ones .
In medicine, bismuth-based compounds are used for their antimicrobial properties. Lead-bismuth eutectic alloy is investigated for its potential use in targeted alpha therapy, where it can deliver high-energy alpha particles to cancer cells while minimizing damage to surrounding healthy tissues .
In materials science, the alloy is used to study the mechanical properties and corrosion resistance of metal alloys. It serves as a model system for understanding the behavior of other metal alloys under various conditions .
Mécanisme D'action
The mechanism of action of bismuth, compound with lead (1:1), in its various applications is primarily based on its physical and chemical properties. In nuclear reactors, the alloy’s high thermal conductivity and low neutron absorption enable efficient heat transfer and neutron economy. The alloy’s ability to form stable oxides and other compounds contributes to its corrosion resistance and durability .
In medical applications, bismuth compounds exert their effects through multiple mechanisms, including enzyme inhibition, disruption of bacterial cell walls, and interference with microbial metabolism. These actions make bismuth compounds effective against a wide range of pathogens .
Comparaison Avec Des Composés Similaires
Bismuth, compound with lead (1:1), is unique among metal alloys due to its combination of low melting point, high density, and excellent thermal properties. Similar compounds include other bismuth-based alloys and lead-based alloys. For example, bismuth-tin and lead-tin alloys are also used in various industrial applications, but they differ in their melting points and mechanical properties .
Compared to bismuth-antimony and lead-antimony alloys, the lead-bismuth eutectic alloy has superior thermal conductivity and lower toxicity. This makes it a more attractive option for applications in nuclear reactors and other high-temperature environments .
Similar Compounds
- Bismuth-tin alloy
- Lead-tin alloy
- Bismuth-antimony alloy
- Lead-antimony alloy
Propriétés
Numéro CAS |
12048-28-1 |
|---|---|
Formule moléculaire |
BiP |
Poids moléculaire |
416 g/mol |
Nom IUPAC |
bismuth;lead |
InChI |
InChI=1S/Bi.Pb |
Clé InChI |
UDRRLPGVCZOTQW-UHFFFAOYSA-N |
SMILES |
[Pb].[Bi] |
SMILES canonique |
[Pb].[Bi] |
| 12048-28-1 | |
Synonymes |
ismuth lead lead bismuth |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232866.png)
![(2E,4R)-2-[(2E)-2-[(1S,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1232867.png)


![(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1232872.png)



![2-[[4-Methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]acetic acid methyl ester](/img/structure/B1232880.png)

